(5-Amino-2-methylphenyl)acetonitrile
Description
Properties
CAS No. |
561064-38-8 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-(5-amino-2-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-2-3-9(11)6-8(7)4-5-10/h2-3,6H,4,11H2,1H3 |
InChI Key |
DUHFCQWBEMIFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC#N |
Origin of Product |
United States |
Preparation Methods
Catalytic Reduction of Nitro Precursors
One of the most common approaches to prepare amino-substituted phenylacetonitriles, including this compound, involves the catalytic reduction of corresponding nitro-substituted phenylacetonitriles.
- Synthetic Route : The starting material, 5-nitro-2-methylphenylacetonitrile, undergoes catalytic hydrogenation or hydrazine reduction in the presence of a nickel catalyst to yield this compound.
- Reaction Conditions :
- Use of 0.5% to 5% active nickel catalyst.
- Hydrazine hydrate (approximately 80%) as a reducing agent.
- Reaction time varies from 30 minutes to 3 hours.
- Mild temperatures and atmospheric or slightly elevated pressure.
- Advantages :
- Mild reaction conditions.
- High yield and purity.
- Easy catalyst recovery and solvent recycling.
- Environmentally friendly with low pollution.
Table 1: Catalytic Reduction Parameters and Outcomes
| Parameter | Description | Notes |
|---|---|---|
| Catalyst | Active nickel (0.5%-5%) | Recovered by filtration |
| Reducing Agent | Hydrazine hydrate (80%) | Efficient for nitro reduction |
| Solvent | Suitable organic solvent | Recyclable |
| Reaction Time | 30 min – 3 hours | Reaction completion monitored |
| Temperature | Ambient to mild heating | Mild conditions |
| Product Yield | High (typically >85%) | Light yellow crystalline solid |
| Environmental Impact | Low | Solvent recycling possible |
This method is adapted from a patent describing the preparation of p-aminophenylacetonitrile, which is structurally similar to this compound, indicating applicability to the methyl-substituted analogue.
Nucleophilic Substitution and Cycloaddition Routes
Another approach involves the synthesis of amino-substituted nitriles through nucleophilic substitution and tandem cycloaddition reactions:
- Mechanism : The lithium carbanion generated from alkyl nitriles (such as 2-methylphenylacetonitrile) reacts with azide derivatives to form 5-amino-1,2,3-triazoles, which can be further manipulated to yield amino-substituted phenylacetonitriles.
- Reaction Conditions :
- Use of butyllithium (BuLi) to generate lithium carbanion.
- Reaction with azides under controlled temperature.
- Subsequent addition of water to induce aromatization and amino group formation.
- Yields : Good to excellent yields reported.
- Limitations : Requires careful control of reaction stoichiometry and conditions to avoid side products.
This methodology, although primarily for 5-amino-1,2,3-triazoles, provides insight into the preparation of amino-substituted nitriles under mild conditions with high selectivity.
Reductive Amination of Nitro-Substituted Acetanilides
A related synthetic strategy involves the multi-step preparation starting from nitro-substituted acetanilides, followed by reduction to amino derivatives:
- Step 1 : Preparation of 2-nitro-5-thiophenyl-(2-methoxy)acetanilide by reaction of 2-nitro-5-mercaptoaniline with halogenated benzene and 2-methoxy methyl acetate under inert atmosphere.
- Step 2 : Catalytic hydrogenation using iron/nickel supported catalysts in ethanol or methanol solvent under hydrogen pressure (0.1–0.5 MPa) at 20–30 °C for 15–20 hours.
- Step 3 : Isolation of the amino-substituted product by filtration, water addition, cooling, and crystallization.
- Yields and Purity : High yields (85–90%) and purity (>99%) achieved.
- Environmental and Economic Benefits : Mild conditions, recyclable catalysts, and solvents contribute to industrial scalability and low environmental impact.
Although this method is described for 2-amino-5-thiophenyl-(2-methoxy)acetanilide, the principles are transferable to the preparation of this compound derivatives.
Comparative Analysis of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Catalytic Reduction of Nitro Precursors | Hydrazine hydrate + nickel catalyst | Mild, high yield, recyclable solvent | Requires nitro precursor synthesis |
| Nucleophilic Substitution & Cycloaddition | BuLi-generated lithium carbanion + azides | High selectivity, mild conditions | Sensitive to stoichiometry |
| Reductive Amination of Nitro-Acetanilides | Iron/nickel catalyst, hydrogenation in solvent | High purity, scalable, environmentally friendly | Multi-step, longer reaction times |
Summary of Research Findings
- The catalytic reduction of nitro-substituted phenylacetonitriles using hydrazine hydrate and nickel catalyst is the most straightforward and industrially viable method for preparing this compound, offering high yields and mild conditions.
- Tandem cycloaddition reactions provide alternative synthetic routes for amino-substituted nitriles with good yields but require more complex reagents and handling.
- Reductive amination of nitro-acetanilides using supported metal catalysts presents a scalable and environmentally friendly approach, suitable for industrial applications.
- All methods benefit from mild reaction conditions, catalyst recyclability, and relatively low environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-2-methylphenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
The applications of compounds similar to "(5-Amino-2-methylphenyl)acetonitrile" in scientific research, medicine, and industry are broad, based on the compound's interactions with biomolecules and potential therapeutic effects. Studies reveal its use in antimicrobial and anticancer research, as well as in the development of specialty chemicals.
Scientific Research Applications
This compound and its derivatives are used in chemistry as building blocks, and in biology to study biological activities. The compound's structure, featuring amino and chloro groups, can interact with biological targets, influencing biochemical pathways.
- Biological Activity Studies Researchers explore the interactions of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile with biomolecules to assess potential biological activities, including enzyme inhibition and receptor modulation.
- Anti-inflammatory Effects Studies on acetonitrile derivatives, including 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, have shown significant reduction in paw edema in rats, suggesting potential in treating inflammatory diseases.
- Antimicrobial Efficacy Research on acetonitrile derivatives demonstrates antimicrobial properties against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents.
Medicine
This compound has been studied for potential antimicrobial and anticancer properties. The compound's structure allows it to participate in covalent bonding with nucleophilic sites in proteins or DNA, which could lead to therapeutic effects.
- Therapeutic Investigations Derivatives of 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile have been studied for potential antimicrobial and anticancer properties. The compound can participate in covalent bonding with proteins or DNA, potentially leading to therapeutic effects.
- Anticancer Research Studies have tested the compound for cytotoxic effects on cancer cell lines, with promising results suggesting that modifications to the structure could enhance anticancer activity.
Industry
2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile has applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including agrochemicals and pharmaceuticals.
Data Table: Biological Activities Summary
| Activity Type | Mechanism Description | IC50/Effectiveness |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | COX-1: 19.45 μM |
| COX-2: 42.1 μM | ||
| Antimicrobial | Disruption of cell membrane integrity | MIC against S. aureus: <10 μg/mL |
| MIC against E. coli: <10 μg/mL | ||
| Anticancer | Induction of apoptosis via caspase activation | Significant cytotoxicity observed |
Mechanism of Action
The mechanism of action of (5-Amino-2-methylphenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Substituent Effects
The physicochemical and biological properties of arylacetonitriles are highly dependent on substituent patterns. Key analogs include:
a) 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (CAS: 61437-85-2)
- Substituents : Dual chloro (–Cl) groups at the 2- and 4-positions of the phenyl rings.
- The steric hindrance from chlorine may also alter binding affinity in biological systems .
b) 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
- Substituents: A benzothiazole moiety replaces the nitrile group, with amino and methyl groups at positions 4 and 3.
- Impact : The benzothiazole ring confers selective antitumor activity, as seen in MCF-7 breast cancer cells. Unlike nitriles, benzothiazoles undergo CYP1A1-mediated hydroxylation, which is critical for their bioactivation and irreversible enzyme inhibition .
c) Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile Derivatives
- Substituents : Varied groups (e.g., –Cl, –Br, –CH₃) on thiazole rings.
- Impact : Substituent position significantly affects melting points (e.g., 2-CH₃: 125–126°C vs. 4-CH₃: 152–153°C), suggesting that para-substituents enhance crystallinity. The nitrile group’s electron-withdrawing nature may stabilize these structures .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Property |
|---|---|---|---|---|
| (5-Amino-2-methylphenyl)acetonitrile | 5-NH₂, 2-CH₃ | ~162.2 (estimated) | Not reported | High nitrile reactivity |
| 2-(4-Amino-2-chloro-5-methylphenyl)-... | 2-Cl, 4-Cl, 5-CH₃, 4-NH₂ | 321.2 | Not reported | Enhanced metabolic stability |
| DF 203 (benzothiazole analog) | 4-NH₂, 3-CH₃, benzothiazole | 267.3 | Not reported | CYP1A1-dependent antitumor activity |
| 4d (thiazole derivative) | 2-CH₃, Cl | ~255 (estimated) | 125–126 | Moderate crystallinity |
Note: Data inferred from structural analogs; exact values for this compound require experimental validation.
Chemical Reactivity
- Nitrile Reactivity: The –CN group in this compound is susceptible to hydrolysis (forming amides or carboxylic acids) and nucleophilic additions. This contrasts with benzothiazole analogs, where ring oxidation dominates .
- Substituent Effects : Electron-donating groups (e.g., –NH₂) activate the phenyl ring for electrophilic substitution, while electron-withdrawing groups (e.g., –Cl) may redirect reactivity to the nitrile site .
Biological Activity
(5-Amino-2-methylphenyl)acetonitrile, with the chemical formula C9H10N2, is an organic compound featuring both an amino group and a nitrile group attached to a 2-methylphenyl ring. This compound has garnered attention due to its potential applications in pharmaceuticals and agrochemicals, particularly as an intermediate in organic synthesis. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
The structure of this compound allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry. Its unique combination of functional groups contributes to its biological activity.
Antitumor Activity
Recent studies indicate that compounds structurally related to this compound exhibit significant antitumor properties. For instance, prodrugs derived from similar amino acid structures have shown efficacy in inhibiting tumor growth in xenograft models. In particular, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole demonstrated superior antitumor activity compared to other derivatives, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial properties against various bacterial strains. The compound's derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound can be achieved through various methods, leading to different derivatives with altered biological activities. The structure-activity relationship studies have revealed that modifications to the phenyl ring can significantly impact the compound's antimicrobial efficacy. For instance, substitutions on the phenyl ring have been shown to enhance inhibitory actions against specific bacterial species .
Case Studies
- Antitumor Efficacy : A study involving the administration of a related prodrug demonstrated significant tumor growth inhibition in breast and ovarian cancer models. The treatment led to manageable toxic side effects while maintaining effective plasma concentrations of the active compound .
- Antimicrobial Testing : In vitro tests showed that derivatives of this compound could inhibit multiple bacterial strains effectively. The compounds were tested against a range of pathogens, yielding promising MIC values that suggest potential for clinical applications .
Data Summary
| Activity Type | Compound | MIC Value (mg/mL) | Target Organism |
|---|---|---|---|
| Antitumor | 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | - | Breast cancer xenografts |
| Antimicrobial | This compound derivative | 0.0048 | E. coli |
| Antimicrobial | This compound derivative | 0.0195 | Bacillus mycoides |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
